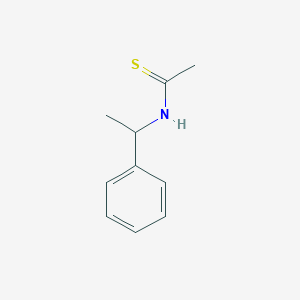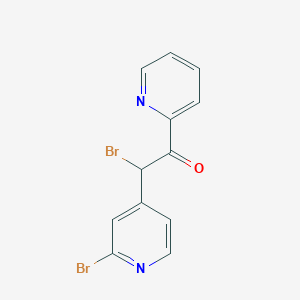
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(2-bromopyridin-4-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into the mechanisms of various biological processes.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research, including probes for studying cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals, contributing to advancements in various fields.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(2-bromopyridin-4-yl)pyridine: Similar structure but with different substitution patterns.
4-(2-Bromopyridin-4-yl)-2,2’-bipyridine: Contains a bipyridine moiety, offering different chemical properties.
2-(2-Bromopyridin-4-yl)acetonitrile: Another bromopyridine derivative with distinct reactivity.
Uniqueness
2-Bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone is unique due to its specific substitution pattern, which allows for versatile reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C12H8Br2N2O |
|---|---|
Peso molecular |
356.01 g/mol |
Nombre IUPAC |
2-bromo-2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H8Br2N2O/c13-10-7-8(4-6-16-10)11(14)12(17)9-3-1-2-5-15-9/h1-7,11H |
Clave InChI |
KZMKVPDVYKCZLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(C2=CC(=NC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


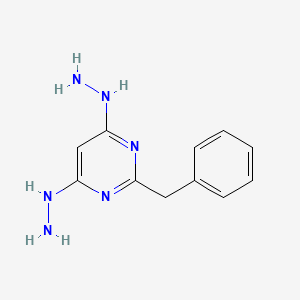

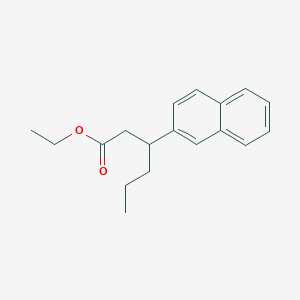
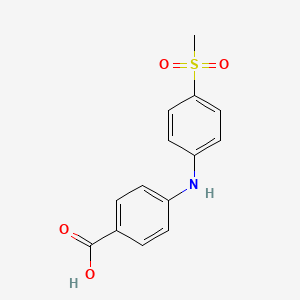
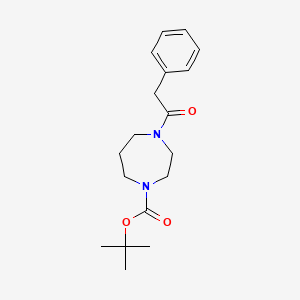
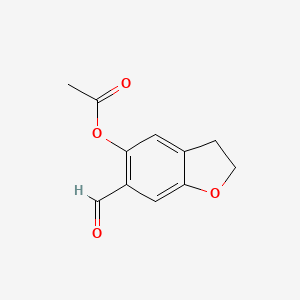


![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
